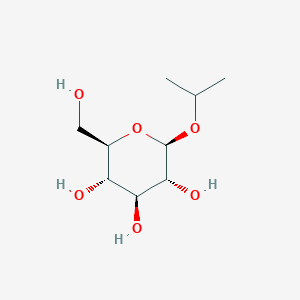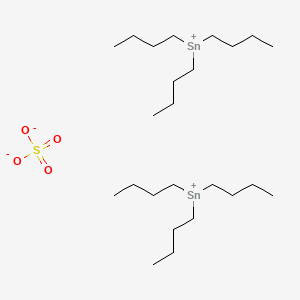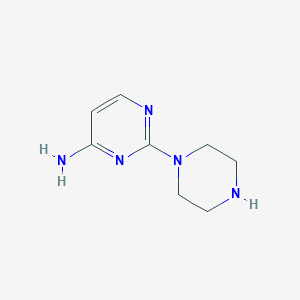
2-(Piperazin-1-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“2-(Piperazin-1-yl)pyrimidin-4-amine” is a chemical compound and a derivative of piperazine . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It has a molecular weight of 179.22 g/mol.
Synthesis Analysis
The synthesis of “2-(Piperazin-1-yl)pyrimidin-4-amine” and its derivatives often involves nucleophilic substitution reactions . For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized using this method .Molecular Structure Analysis
The molecular structure of “2-(Piperazin-1-yl)pyrimidin-4-amine” includes a pyrimidine ring and a piperazine ring . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)pyrimidin-4-amine” is a powder at room temperature . It has a molecular weight of 179.22 g/mol. Its InChI Key is MRBFGEHILMYPTF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2-(Piperazin-1-yl)pyrimidin-4-amine derivatives have shown potential in antitumor activity. For instance, a set of N1-(indan-5-yl)amidrazones incorporating piperazines demonstrated antitumor activity against breast cancer cells, with specific compounds showing significant efficacy (Daldoom et al., 2020). Additionally, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and showed antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Hypoglycemic Agents
Derivatives of 2-(Piperazin-1-yl)pyrimidin-4-amine have been evaluated as hypoglycemic agents. One study synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives that showed significant efficacy in decreasing glucose levels in mice, demonstrating potential as dual-action hypoglycemic agents (Song et al., 2011).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of compounds related to 2-(Piperazin-1-yl)pyrimidin-4-amine is also prevalent. A study successfully synthesized a series of (4-(5-amino-4-phenyl-pyrimidine)-2-yl) piperazine-1-ketones derivatives, confirming their structure through various spectroscopic methods (Xue-jin, 2014). Another research synthesized and evaluated diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group for their cytotoxic activities in human cancer cell lines, indicating a potential for anticancer applications (Zhao et al., 2013).
Inhibitory Activity
Some derivatives have been shown to exhibit selective monoamine oxidase (MAO)-A inhibitory activity, which is significant for treating certain neurological disorders. A study synthesized and screened a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives for their MAO-A and B inhibitory activity, finding selective MAO-A inhibitors (Kaya et al., 2017).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds containing 2-(Piperazin-1-yl)pyrimidin-4-amine is crucial for drug development. Research on dipeptidyl peptidase IV inhibitors, for example, provided insights into the metabolism and excretion of these compounds in different species, indicating their elimination pathways and metabolic stability (Sharma et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTVXHVOYPUGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552419 | |
| Record name | 2-(Piperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)pyrimidin-4-amine | |
CAS RN |
55745-87-4 | |
| Record name | 2-(Piperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



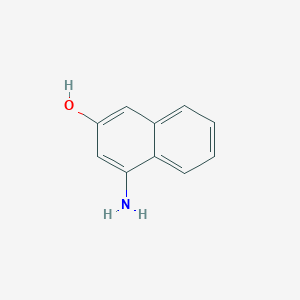
![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)
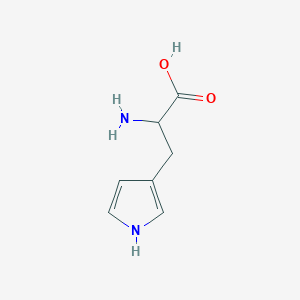
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)
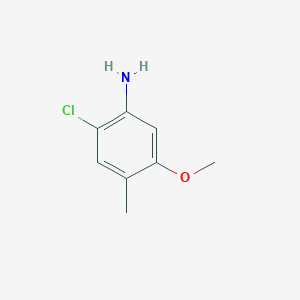
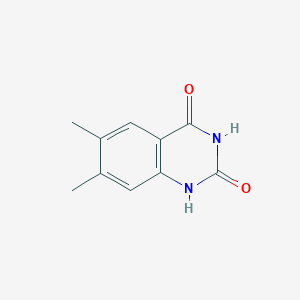

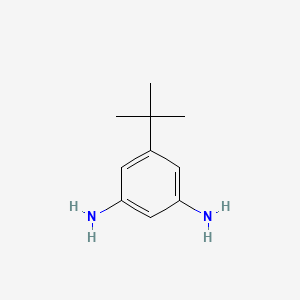
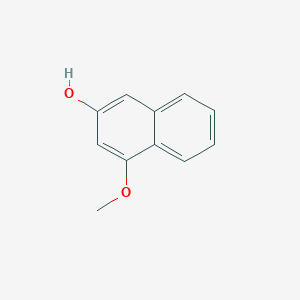
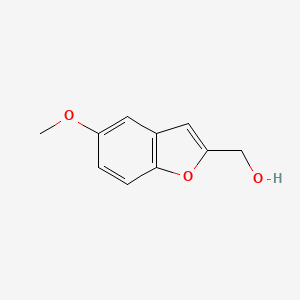
![2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610986.png)
